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Compound of Interest

Compound Name: 5-Fluoroindoline hydrochloride

Cat. No.: B1377910 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 5-
Fluoroindoline hydrochloride, a key intermediate in pharmaceutical research and

development. Understanding the spectral characteristics of this molecule is paramount for

identity confirmation, purity assessment, and structural elucidation during the synthetic process.

This document is intended for researchers, scientists, and drug development professionals who

utilize spectroscopic techniques in their daily work.

Introduction to 5-Fluoroindoline Hydrochloride and
its Spectroscopic Importance
5-Fluoroindoline hydrochloride is a substituted indoline derivative. The indoline scaffold is a

common motif in a wide array of biologically active compounds. The introduction of a fluorine

atom at the 5-position can significantly modulate the physicochemical and pharmacological

properties of the parent molecule, including its metabolic stability and binding affinity to

biological targets. The hydrochloride salt form is often preferred to enhance solubility and

stability.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug

development. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information

about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional

groups present, and Mass Spectrometry (MS) confirms the molecular weight and elemental

composition. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for 5-
Fluoroindoline hydrochloride, offering insights into the interpretation of these spectra.
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Molecular Structure and Key Spectroscopic
Features
The structure of 5-Fluoroindoline hydrochloride, with its key proton and carbon

environments, is crucial for interpreting its spectroscopic data. The protonation of the indoline

nitrogen to form the hydrochloride salt significantly influences the electronic environment of the

neighboring atoms.
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Structure of 5-Fluoroindoline Hydrochloride
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Caption: Chemical structure of 5-Fluoroindoline Hydrochloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. For 5-Fluoroindoline hydrochloride, a deuterated solvent such as dimethyl

sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) is typically used due to the salt's polarity.[1]

The chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and

their neighboring environments. The protonation of the nitrogen atom in 5-Fluoroindoline
hydrochloride leads to a significant downfield shift of the protons on the adjacent carbons (C2

and C3) and the N-H proton itself, compared to the free base.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Fluoroindoline Hydrochloride in DMSO-d₆

Proton Assignment
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) in Hz

H-2 (CH₂) ~3.6 - 3.8 t ~8-9

H-3 (CH₂) ~3.2 - 3.4 t ~8-9

H-4 ~7.2 - 7.4 dd
J(H-F) ≈ 9-10, J(H-H)

≈ 2-3

H-6 ~7.0 - 7.2 ddd
J(H-H) ≈ 8-9, J(H-F) ≈

5-6, J(H-H) ≈ 2-3

H-7 ~7.3 - 7.5 dd
J(H-H) ≈ 8-9, J(H-F) ≈

5-6

N-H >10 (broad) s -

Interpretation:

Aliphatic Protons: The two methylene groups at C2 and C3 appear as triplets due to coupling

with each other. The protons at C2, being adjacent to the protonated nitrogen, are expected

to be deshielded and appear at a lower field compared to the C3 protons.
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Aromatic Protons: The aromatic region will show complex splitting patterns due to both

proton-proton and proton-fluorine couplings. H-4 will appear as a doublet of doublets due to

coupling with H-6 and the fluorine at C-5. H-6 will be a doublet of doublet of doublets,

coupling with H-7, H-4, and the fluorine. H-7 will be a doublet of doublets due to coupling

with H-6 and the fluorine.

N-H Proton: The proton on the positively charged nitrogen will be significantly deshielded

and will likely appear as a broad singlet at a very low field, often above 10 ppm. Its

broadness is due to rapid exchange with any residual water in the solvent and quadrupolar

broadening from the nitrogen atom.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

presence of the electron-withdrawing fluorine atom and the protonated nitrogen will influence

the chemical shifts of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Fluoroindoline Hydrochloride in DMSO-d₆

Carbon Assignment
Predicted Chemical Shift
(ppm)

C-F Coupling (J) in Hz

C-2 ~50 - 55 -

C-3 ~30 - 35 -

C-3a ~130 - 135 d, J ≈ 5-10

C-4 ~115 - 120 d, J ≈ 20-25

C-5 ~155 - 160 d, J ≈ 235-245

C-6 ~115 - 120 d, J ≈ 20-25

C-7 ~125 - 130 d, J ≈ 5-10

C-7a ~145 - 150 d, J ≈ 2-5

Interpretation:
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Aliphatic Carbons: The C-2 and C-3 carbons appear in the aliphatic region. C-2 is expected

to be further downfield than C-3 due to its proximity to the electron-withdrawing protonated

nitrogen.

Aromatic Carbons: The carbon directly attached to the fluorine, C-5, will show a large one-

bond coupling constant (¹JCF) and will be the most downfield of the aromatic carbons. The

other aromatic carbons will exhibit smaller two- or three-bond couplings to the fluorine,

resulting in doublets in the proton-decoupled ¹³C NMR spectrum. The carbons ortho (C-4, C-

6) and meta (C-3a, C-7) to the fluorine will show characteristic coupling constants.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The spectrum is typically recorded from a solid sample,

often as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[2][3][4]

Table 3: Characteristic IR Absorption Bands for 5-Fluoroindoline Hydrochloride

Wavenumber (cm⁻¹) Vibration Type Functional Group

3200-2700 (broad) N⁺-H stretch Secondary ammonium

2960-2850 C-H stretch Aliphatic (CH₂)

1610-1580 N-H bend Secondary ammonium

1600-1450 C=C stretch Aromatic ring

1250-1000 C-N stretch Aromatic amine

1200-1100 C-F stretch Aryl fluoride

Interpretation:

N⁺-H Vibrations: A very broad and strong absorption in the 3200-2700 cm⁻¹ region is

characteristic of the N⁺-H stretching vibration in an ammonium salt. The N-H bending

vibration is expected around 1610-1580 cm⁻¹.
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C-H Vibrations: The aliphatic C-H stretching of the methylene groups will appear in the 2960-

2850 cm⁻¹ region. Aromatic C-H stretches are typically weaker and appear above 3000

cm⁻¹.

Aromatic Ring: The C=C stretching vibrations of the aromatic ring will be observed in the

1600-1450 cm⁻¹ region.

C-F and C-N Vibrations: A strong band corresponding to the C-F stretch is expected in the

1200-1100 cm⁻¹ region. The C-N stretching vibration will be found in the 1250-1000 cm⁻¹

range.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ions. For a polar and non-volatile compound like 5-Fluoroindoline hydrochloride,

electrospray ionization (ESI) is the preferred method.[5][6]

Expected Mass Spectrum Data (Positive Ion ESI-MS):

Molecular Ion: The base peak in the positive ion mode ESI mass spectrum will correspond to

the protonated free base, [M+H]⁺, where M is the molecular weight of 5-Fluoroindoline.

Molecular Formula of 5-Fluoroindoline: C₈H₈FN

Exact Mass of 5-Fluoroindoline: 137.06 g/mol

Expected [M+H]⁺ ion: m/z 138.07

Interpretation:

The ESI-MS spectrum will primarily show the molecular ion of the free base with a proton

attached. The chloride counter-ion will not be observed in the positive ion mode. High-

resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the

ion by providing a highly accurate mass measurement. Fragmentation patterns, which can be

induced by techniques like collision-induced dissociation (CID), can provide further structural

information.
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Caption: Workflow for ESI-MS analysis of 5-Fluoroindoline Hydrochloride.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.

Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Fluoroindoline hydrochloride in

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

Internal Standard: Add a small amount of TMS (or an appropriate internal standard for the

chosen solvent) to the sample.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field

spectrometer. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of

1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of

scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy (ATR Method)
Background Spectrum: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid 5-Fluoroindoline hydrochloride
powder onto the ATR crystal.
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Pressure Application: Apply uniform pressure to ensure good contact between the sample

and the crystal.

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-

add multiple scans to improve the signal-to-noise ratio.

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of 5-Fluoroindoline hydrochloride (e.g., 1-

10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g.,

5-10 µL/min) using a syringe pump.

Ionization Parameters: Optimize the ESI source parameters, including capillary voltage,

nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and

strong signal for the [M+H]⁺ ion.

Mass Spectrum Acquisition: Acquire the mass spectrum in the positive ion mode over an

appropriate m/z range (e.g., 50-500).

Conclusion
The spectroscopic data of 5-Fluoroindoline hydrochloride are consistent with its chemical

structure. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with

characteristic shifts and couplings influenced by the fluorine substituent and the protonated

nitrogen. IR spectroscopy confirms the presence of key functional groups, particularly the

secondary ammonium salt. ESI-MS provides unambiguous confirmation of the molecular

weight of the parent free base. Together, these techniques offer a comprehensive

characterization of this important synthetic intermediate, ensuring its identity and purity for

downstream applications in research and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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